8-Methyl-3-phenyl-2-quinolinol
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Overview
Description
8-Methyl-3-phenyl-2-quinolinol is a heterocyclic aromatic compound with the molecular formula C16H13NO. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is particularly interesting due to its potential biological activities and its role as a scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3-phenyl-2-quinolinol typically involves classical quinoline synthesis protocols such as the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach methods . These methods often require the use of transition metal catalysts, metal-free ionic liquids, ultrasound irradiation, and green reaction protocols to enhance efficiency and reduce environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-3-phenyl-2-quinolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various hydroquinoline compounds .
Scientific Research Applications
8-Methyl-3-phenyl-2-quinolinol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial, anticancer, and antifungal activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-3-phenyl-2-quinolinol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact pathways depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
2-Methyl-8-quinolinol: Known for its fungicidal properties and use as a ligand in metal complexation.
4-Hydroxy-2-quinolones: These compounds exhibit unique biological activities and are valuable in drug research and development.
Uniqueness: 8-Methyl-3-phenyl-2-quinolinol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a versatile scaffold in drug discovery further highlights its significance .
Properties
CAS No. |
1031928-51-4 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
8-methyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-5-9-13-10-14(16(18)17-15(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,18) |
InChI Key |
BZCYIUPHTZXMER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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